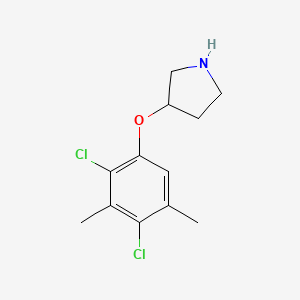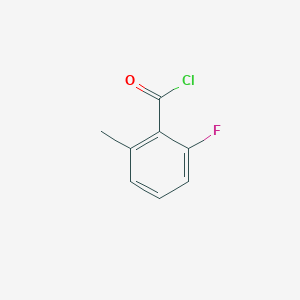
Fmoc-4,4,4-trifluoro-DL-valine
Vue d'ensemble
Description
Fmoc-4,4,4-trifluoro-DL-valine is a derivative of valine, an essential amino acid, where the valine is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and three fluorine atoms. The compound has the molecular formula C20H18F3NO4 and a molecular weight of 393.36 g/mol . It is commonly used in peptide synthesis and proteomics research due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4,4,4-trifluoro-DL-valine typically involves the protection of the amino group of 4,4,4-trifluoro-DL-valine with the Fmoc group. This can be achieved by reacting 4,4,4-trifluoro-DL-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-4,4,4-trifluoro-DL-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Major Products Formed
Fmoc Deprotection: 4,4,4-trifluoro-DL-valine.
Coupling Reactions: Peptides or peptide derivatives containing 4,4,4-trifluoro-DL-valine.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-4,4,4-trifluoro-DL-valine is used in solid-phase peptide synthesis (SPPS) to introduce trifluoromethylated valine residues into peptides. This modification can enhance the stability and bioactivity of peptides .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. The trifluoromethyl group can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate the structural and dynamic properties of proteins .
Medicine
In medicine, peptides containing this compound are explored for their potential therapeutic applications, including as inhibitors of proteases and other enzymes involved in disease pathways .
Industry
In the industrial sector, the compound is used in the development of novel materials and coatings with enhanced properties, such as increased resistance to degradation and improved mechanical strength .
Mécanisme D'action
The mechanism of action of Fmoc-4,4,4-trifluoro-DL-valine involves its incorporation into peptides and proteins, where it can influence the overall structure and function of the molecule. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group serves as a protective group during synthesis . The molecular targets and pathways involved depend on the specific peptide or protein in which the compound is incorporated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Valine: Similar to Fmoc-4,4,4-trifluoro-DL-valine but without the trifluoromethyl group.
Fmoc-Leucine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Isoleucine: Similar to this compound but with a different side chain.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This modification can enhance the stability, bioactivity, and hydrophobicity of peptides, making it a valuable tool in various research and industrial applications .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-11(20(21,22)23)17(18(25)26)24-19(27)28-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIPVHGUGHMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)









![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
